molecular formula C19H18Br2N2OS B2515489 3-(4-bromophenyl)-1-(4-methoxyphenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide CAS No. 475094-83-8

3-(4-bromophenyl)-1-(4-methoxyphenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide

Cat. No.: B2515489
CAS No.: 475094-83-8
M. Wt: 482.23
InChI Key: YAVKQEGJKGWALU-UHFFFAOYSA-M
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Description

The compound 3-(4-bromophenyl)-1-(4-methoxyphenyl)-5H,6H,7H-1λ⁵-imidazo[2,1-b][1,3]thiazin-1-ylium bromide is a cationic heterocyclic molecule featuring an imidazo[2,1-b][1,3]thiazinium core. Key structural attributes include:

  • 4-Methoxyphenyl substituent: Provides electron-donating methoxy groups, which may improve solubility and modulate electronic interactions.
  • Bromide counterion: Balances the positive charge on the imidazo-thiazinium system, critical for crystallinity and solubility .

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN2OS.BrH/c1-23-17-9-7-16(8-10-17)22-13-18(14-3-5-15(20)6-4-14)21-11-2-12-24-19(21)22;/h3-10,13H,2,11-12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVKQEGJKGWALU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C([N+]3=C2SCCC3)C4=CC=C(C=C4)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

GNF-Pf-5133, also known as 3-(4-bromophenyl)-1-(4-methoxyphenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide, primarily targets the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This transporter plays a crucial role in the survival and proliferation of Plasmodium falciparum, the parasite responsible for malaria .

Mode of Action

The compound interacts with its target, pfmfr3, by binding to it and inhibiting its function . This inhibition disrupts the normal functioning of the parasite, leading to its death . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The affected biochemical pathways primarily involve the mitochondrial functions of the parasite . GNF-Pf-5133, along with other compounds that have a mitochondrial mechanism of action, shows decreased sensitivity when pfmfr3 is disrupted . This suggests that the compound may interfere with the energy production processes of the parasite, which are crucial for its survival and proliferation .

Pharmacokinetics

It is known that the compound is well-tolerated and exhibits a dose-proportional pharmacokinetic profile . Following administration, the majority of the compound is recovered in urine as intact drug, indicating minimal metabolism .

Result of Action

The primary result of GNF-Pf-5133’s action is the death of both blood- and sexual-stage P. falciparum parasites . This is achieved through the disruption of the parasite’s mitochondrial functions, leading to a lack of energy production and ultimately, cell death .

Biological Activity

The compound 3-(4-bromophenyl)-1-(4-methoxyphenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide is a member of the imidazo-thiazine family and has garnered attention due to its potential biological activities. This article explores its biological activity by reviewing relevant literature, highlighting key findings, and presenting data in tables for clarity.

Chemical Structure and Properties

The molecular formula of the compound is C18H17BrN4OSC_{18}H_{17}BrN_4OS with a molecular weight of approximately 417.3 g/mol. The structure features a fused heterocyclic system that enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Analgesic

These activities are often attributed to the presence of specific functional groups such as bromine and methoxy substituents, which can modulate biological interactions.

The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors that are crucial in disease pathways. For example, studies on related compounds have shown that they can inhibit tyrosinase activity in melanoma cells, suggesting potential applications in cancer therapy.

Data Table: Biological Activities of Related Compounds

Compound NameStructureBiological ActivityUnique Features
4-Bromophenyl ThiosemicarbazoneStructureAntimicrobialSimple thiosemicarbazone
5-(4-Methoxyphenyl)-1H-imidazoleStructureAnticancerLacks triazole ring
7-(4-Methylphenyl)-5H-imidazo[2,1-c][1,2,4]triazoleStructureAntimicrobialMethyl substitution enhances potency

Study 1: Cytotoxic Effects on Melanoma Cells

A study investigated the cytotoxic effects of a derivative compound related to the imidazo-thiazine family on human melanoma cells. The results indicated a selective cytotoxic effect with a 4.9-fold increase in toxicity towards melanoma cells compared to normal cells. The compound induced cell cycle arrest at the S phase and reduced melanin production significantly.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of imidazo-thiazine derivatives. The compounds demonstrated significant inhibitory effects against various bacterial strains, suggesting their potential as therapeutic agents in treating infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight Key References
Target Compound R₁ = 4-Bromophenyl, R₂ = 4-Methoxyphenyl C₁₉H₁₈BrN₂OS⁺·Br⁻ ~459.2*
5-(4-Fluorophenyl)-5-hydroxy-7-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium bromide R₁ = 4-Fluorophenyl, R₂ = Phenyl C₁₇H₁₄BrFN₂OS 377.28
2-(4-Methoxyphenyl)-1-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide R₁ = 4-Nitrophenyl, R₂ = 4-Methoxyphenyl C₁₈H₁₆N₃O₃S⁺·Br⁻ ~442.3*
1-(2,3-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide R₁ = 2,3-Dimethylphenyl, R₂ = 4-Ethoxyphenyl C₂₁H₂₅BrN₂O₃S 465.4
7-(4-Ethoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide R₁ = Phenyl, R₂ = 4-Ethoxyphenyl C₁₉H₁₉N₂OS⁺·Br⁻ 403.34

*Calculated based on structural analogs.

Substituent Analysis:
  • Electron-Withdrawing Groups (EWGs) :
    • 4-Bromophenyl (Target) : Enhances electrophilicity and may stabilize the cationic core via resonance.
    • 4-Nitrophenyl () : Stronger EWG than bromo, likely increasing reactivity but reducing solubility .
  • Electron-Donating Groups (EDGs) :
    • 4-Methoxyphenyl (Target) : Improves solubility in polar solvents; methoxy’s resonance effects may influence π-π stacking .
    • 4-Ethoxyphenyl () : Larger alkyl chain increases hydrophobicity compared to methoxy .
Physicochemical Data:
  • Solubility : Methoxy and ethoxy substituents enhance solubility in alcohols and DMSO compared to nitro or bromo analogs .
  • Thermal Stability : Crystallinity and melting points vary with substituent bulk; nitro derivatives () may exhibit higher mp due to stronger intermolecular forces .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions (e.g., solvent, catalyst) influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclocondensation of imidazole precursors with thiazine derivatives. Key steps include:

  • Step 1 : Formation of the imidazo-thiazine core via nucleophilic substitution or cyclization under reflux conditions (e.g., ethanol or DMF as solvents, 80–100°C) .
  • Step 2 : Introduction of substituents (4-bromophenyl and 4-methoxyphenyl) via Suzuki-Miyaura coupling or electrophilic aromatic substitution, requiring palladium catalysts or Lewis acids (e.g., AlCl₃) .
  • Critical factors : Solvent polarity (DMF enhances reaction rates), temperature control to avoid by-products (e.g., over-substitution), and purification via column chromatography or recrystallization. Yield optimization (40–60%) requires strict control of stoichiometry and catalyst loading .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming its structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent integration and coupling patterns. For example, the methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm, while aromatic protons show splitting due to bromine’s electron-withdrawing effects .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves the fused imidazo-thiazine ring system and confirms stereoelectronic effects from bromine and methoxy groups. Key metrics: R-factor < 0.05, mean C–C bond length deviation < 0.005 Å .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M]⁺ peak at m/z 445.23) and isotopic patterns from bromine .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity indices. IC₅₀ values < 10 µM suggest therapeutic potential .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s aromatic π-system for target binding .

Advanced Research Questions

Q. How does the bromophenyl substituent influence electronic properties and reactivity in cross-coupling reactions?

The electron-withdrawing bromine group deactivates the phenyl ring, directing electrophilic substitutions to the para position. In Suzuki-Miyaura reactions, bromine acts as a leaving group, enabling palladium-catalyzed cross-coupling with boronic acids. Comparative studies show bromine’s superior reactivity over chlorine in such reactions (yield difference: ~15–20%) . Computational DFT analysis reveals reduced electron density at the C-Br bond (Mulliken charge: +0.32), facilitating oxidative addition in catalytic cycles .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Polymorphism : Multiple crystal forms may arise due to conformational flexibility in the thiazine ring. Screening solvents (e.g., ethanol vs. acetonitrile) and slow evaporation at 4°C enhance monoclinic crystal formation .
  • Disorder : The methoxyphenyl group may exhibit rotational disorder. Low-temperature (100 K) data collection and SHELXL refinement with restraints (e.g., SIMU/DELU) improve model accuracy .
  • Twinned Crystals : Use of PLATON’s TWINABS for data integration and scaling resolves overlapping reflections .

Q. How can computational modeling predict its binding modes to biological targets?

  • Molecular Docking : AutoDock Vina or Glide simulates interactions with protein active sites (e.g., kinase ATP-binding pockets). The bromophenyl group shows hydrophobic contacts with residues like Phe80 in EGFR .
  • MD Simulations : GROMACS-based simulations (50 ns) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
  • Pharmacophore Mapping : Phase (Schrödinger) identifies critical features: aromatic rings for π-π stacking and the thiazine nitrogen for hydrogen bonding .

Q. How do contradictory data on biological activity across studies arise, and how can they be resolved?

Discrepancies often stem from:

  • Purity Variations : HPLC purity < 95% introduces confounding effects. Reproducible synthesis and LC-MS validation are essential .
  • Assay Conditions : Differences in cell viability protocols (e.g., serum concentration in media) alter IC₅₀ values. Standardization using CLSI guidelines is critical .
  • Structural Analogues : Subtle changes (e.g., methoxy vs. nitro groups) drastically alter bioactivity. Comparative SAR studies with derivatives clarify structure-activity trends .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to map parameter interactions (e.g., temperature vs. catalyst loading) .
  • Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries to confirm bond geometry .
  • Biological Reproducibility : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates in assays .

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